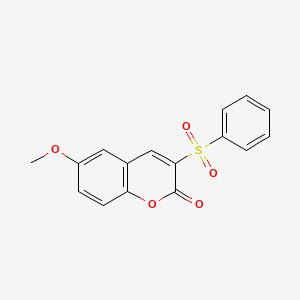
6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one, also known as PSC 833, is a synthetic compound that belongs to the chromone family. It was first synthesized in 1987 and has since been extensively studied for its potential applications in scientific research. PSC 833 is a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that plays a crucial role in drug resistance in cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A study by Rajesha et al. (2011) describes the synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, through a mild and efficient process. These compounds were tested for antibacterial activity against several bacteria strains and for analgesic activity using Swiss albino male mice, demonstrating their potential for medical applications due to their bioactive properties (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).
Antibacterial Effects
Another study reported by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, assessing their antibacterial activities. The synthesized compounds exhibited significant antibacterial properties, demonstrating their utility in combating bacterial infections (Behrami & Dobroshi, 2019).
Molecular Docking and Structural Analyses
Sert et al. (2018) conducted a study on novel hybrid compounds containing pyrazole and coumarin cores, including 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one. They performed molecular docking, Hirshfeld surface, and various structural and spectroscopic analyses to support experimental data, offering insights into the compound's interactions and properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Photochemical Studies
Khanna et al. (2015) explored the phototransformation of chromenones bearing a propynyloxy moiety, including 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their study revealed regioselective photocyclisation and dealkoxylation under UV light, contributing to the understanding of chromenone's photochemical behavior and its potential applications in photochemical synthesis (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis Strategies
Guravaiah and Rao (2011) provided a simple strategy for synthesizing sulfonyl ethynylogs of coumarins, including 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one. Their approach involves the reaction of β-ketosulfones with semicarbazide hydrochloride, followed by oxidative cyclization, showcasing a method for creating derivatives of the compound (Guravaiah & Rao, 2011).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-20-12-7-8-14-11(9-12)10-15(16(17)21-14)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAWACMGWCKHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

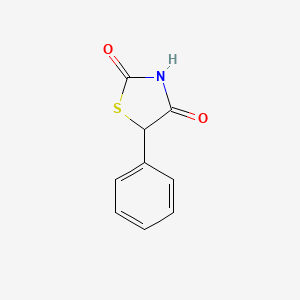
![2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2439986.png)

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)
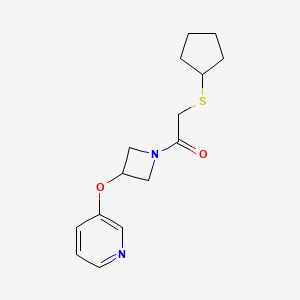
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)
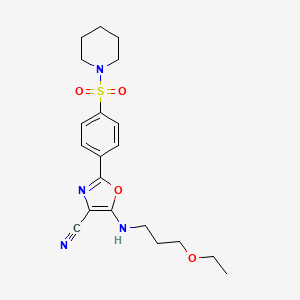
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)
![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)
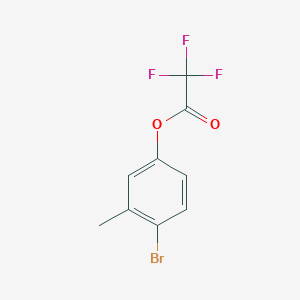
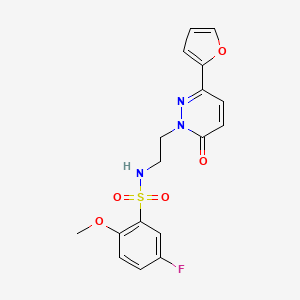
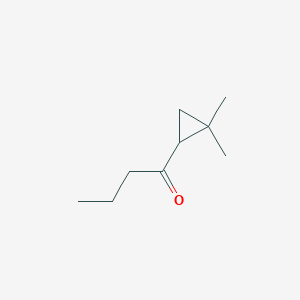
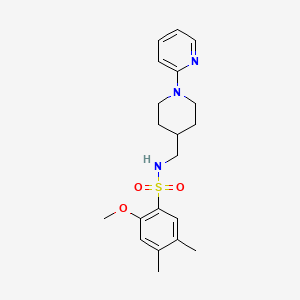
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)